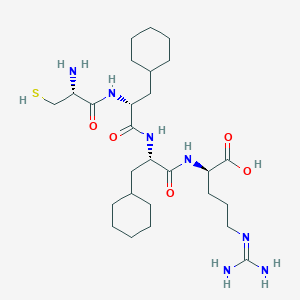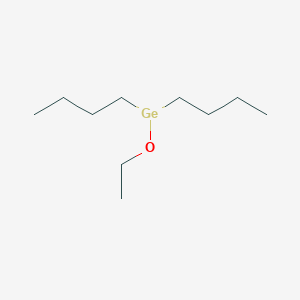![molecular formula C12H10O5 B14191188 [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde CAS No. 929611-01-8](/img/structure/B14191188.png)
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde is a chemical compound that belongs to the class of benzopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid.
Reduction: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.
Comparación Con Compuestos Similares
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde can be compared with other similar compounds such as:
Baicalin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Methylumbelliferone: Another benzopyran derivative with known biological activities.
Curcumin: A compound with strong antioxidant and anti-inflammatory effects.
These compounds share some common properties but differ in their specific molecular structures and mechanisms of action, making this compound unique in its applications and effects.
Propiedades
Número CAS |
929611-01-8 |
|---|---|
Fórmula molecular |
C12H10O5 |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
2-(5-methoxy-2-oxochromen-7-yl)oxyacetaldehyde |
InChI |
InChI=1S/C12H10O5/c1-15-10-6-8(16-5-4-13)7-11-9(10)2-3-12(14)17-11/h2-4,6-7H,5H2,1H3 |
Clave InChI |
SWBZOGDBHOFDRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C=CC(=O)O2)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)



![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)





